molecular formula C14H11IN4OS B6038364 3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE

3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE

Cat. No.: B6038364
M. Wt: 410.23 g/mol
InChI Key: FMATVPYHRQITEB-UHFFFAOYSA-N
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Description

3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. The presence of iodine and pyridyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the reaction of 2-iodoaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thiosemicarbazide derivative to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Scientific Research Applications

3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes and proteins involved in disease pathways. For example, it may inhibit the activity of kinases, proteases, and other enzymes critical for cancer cell proliferation. The presence of the iodine atom enhances its binding affinity to these targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-IODOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is unique due to the presence of both iodine and pyridyl groups, which enhance its chemical reactivity and biological activity. The iodine atom, in particular, contributes to its high binding affinity to molecular targets, making it a potent compound in various applications .

Properties

IUPAC Name

3-[(2-iodoanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN4OS/c15-11-3-1-2-4-12(11)17-9-19-14(21)20-13(18-19)10-5-7-16-8-6-10/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMATVPYHRQITEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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